molecular formula C7H14ClNO2 B1625075 N-(b-Hydroxytrimethylen)morpholinium chloride CAS No. 52900-07-9

N-(b-Hydroxytrimethylen)morpholinium chloride

Cat. No. B1625075
CAS RN: 52900-07-9
M. Wt: 179.64 g/mol
InChI Key: CHGHIJMLUBUKKO-UHFFFAOYSA-M
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Description

N-(b-Hydroxytrimethylen)morpholinium chloride is a heterocyclic organic compound with the chemical formula C7H14NO2.Cl . It is also known by the synonym N-(b-Hydroxytrimethylen)morpholiniumchlorid . The IUPAC name for this compound is 7-oxa-4-azoniaspiro [3.5]nonan-2-ol; chloride .

properties

IUPAC Name

7-oxa-4-azoniaspiro[3.5]nonan-2-ol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14NO2.ClH/c9-7-5-8(6-7)1-3-10-4-2-8;/h7,9H,1-6H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHGHIJMLUBUKKO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC[N+]12CC(C2)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20466088
Record name 2-Hydroxy-7-oxa-4-azaspiro[3.5]nonan-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(b-Hydroxytrimethylen)morpholinium chloride

CAS RN

52900-07-9
Record name 2-Hydroxy-7-oxa-4-azaspiro[3.5]nonan-4-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20466088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a 1 L 3-neck round bottom flask, fitted with a thermocouple, nitrogen inlet and a 250 ml addition funnel, was charged morpholine (91.5 g, 91.5 ml, 1.05 mole, 1.0 eq.) and 100 ml of ethanol. The solution was stirred rapidly while adding epichlorohydrin (100 g, 84.5 ml, 1.08 mole, 1.03 eq.) from the addition funnel over about 30 minutes. The temperature was monitored and when the pot temperature reached 27° C., the reaction was cooled with an ice water bath. The clear solution was stirred for 18 hours. The reaction was assayed by GC (dilute 5 drops of reaction mixture into 1 ml of ethanol and inject onto a 15 m DB-5 capillary GC column with the following run parameters, Injector 250° C., detector 250° C., initial oven temperature 28° C. warming to 250° C. at 10° C. per minute.) The reaction was complete with less than 3% morpholine remaining. The reaction was concentrated on the rotoevaporated at 50° C. with full house vacuum until no more distillate could be condensed. The resulting oil was stored at room temperature for 24–48 hours or until a significant mass of crystals was observed (seeded will speed up the process). The slurry was diluted with 250 ml of acetone and filtered. The solids were dried in the vacuum oven at 60° C. for 18–24 hours. This provided 84 g of crystalline product. The mother liquors could be concentrated and the crystallization process repeated in increase recovery. 1H NMR (400 MHz, DMSO-d6) δ 6.55 (d, 1H), 4.64 (m, 1H), 4.53 (m, 2H), 4.18 (m, 2H), 3.74 (m, 4H), 3.60 (m, 2H), 3.48 (m, 2H). 13C NMR (100 MHz, DMSO-d6) δ 70.9, 61.39, 61.04, 60.25, 58.54, 57.80.
Quantity
91.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
84.5 mL
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(b-Hydroxytrimethylen)morpholinium chloride
Reactant of Route 2
N-(b-Hydroxytrimethylen)morpholinium chloride
Reactant of Route 3
N-(b-Hydroxytrimethylen)morpholinium chloride
Reactant of Route 4
N-(b-Hydroxytrimethylen)morpholinium chloride
Reactant of Route 5
N-(b-Hydroxytrimethylen)morpholinium chloride
Reactant of Route 6
N-(b-Hydroxytrimethylen)morpholinium chloride

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